molecular formula C20H17N5O2S B2474431 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034559-89-0

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2474431
CAS RN: 2034559-89-0
M. Wt: 391.45
InChI Key: AALJDVWQJLRVJX-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

A study demonstrated a new route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives, showcasing remarkable antiavian influenza virus activity. These compounds were prepared through reactions involving benzoyl isothiocyanate and malononitrile, followed by alkylation with alkyl halides and reaction with hydrazine. Among the synthesized compounds, several exhibited significant antiviral activities against bird flu influenza (H5N1), highlighting their potential in medicinal chemistry and antiviral drug development (Hebishy et al., 2020).

Molecular Interaction Studies

Research on the molecular interactions of cannabinoid receptor antagonists has shed light on the binding interactions and conformational preferences of these compounds. Such studies contribute to understanding receptor-ligand interactions, providing a basis for designing more selective and potent therapeutic agents (Shim et al., 2002).

Regioselective Synthesis

Efforts in regioselective synthesis have led to the development of methods for preparing pyrazolo[1,5-a]pyrimidine derivatives, compounds of interest due to their broad spectrum of biological activities. Such synthetic approaches are crucial for generating structurally diverse compounds for biological evaluation and potential therapeutic applications (Moustafa et al., 2022).

Novel Synthesis Methods

Innovative synthetic methods have been reported for generating (1H)-pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives incorporating a N-methylphthalimide moiety. Such compounds have shown moderate activity as antimicrobial agents, underscoring the importance of developing new synthetic strategies for bioactive molecules (Al-Omran & El-Khair, 2005).

Insecticidal Agents

Research into sulfonamide thiazole derivatives as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, has revealed compounds with potent toxic effects. Such studies are vital for the development of new agricultural chemicals to protect crops from pest damage (Soliman et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

The compound interacts with its target, NAMPT, by activating it . The activation of NAMPT enhances the NAD+ salvage pathway, thereby increasing the availability of NAD+ for various biological processes .

Biochemical Pathways

The activation of NAMPT affects the NAD+ salvage pathway . This pathway is responsible for recycling NAD+ from nicotinamide, which is a product of NAD±consuming reactions. By enhancing this pathway, the compound increases the availability of NAD+ for various biological processes, including metabolism and aging .

Pharmacokinetics

It’s known that the compound has been optimized to show potent nampt activity accompanied with attenuated cyp direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound may have good bioavailability and less potential for drug-drug interactions.

Result of Action

The activation of NAMPT by the compound leads to an increase in the availability of NAD+ . This can have various molecular and cellular effects, depending on the specific biological processes that utilize NAD+. For example, it could enhance metabolic processes, slow down aging processes, or potentially treat a diverse array of diseases .

properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-25-18(6-7-24-25)16-10-14(11-21-13-16)12-23-19(26)15-2-4-17(5-3-15)27-20-22-8-9-28-20/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALJDVWQJLRVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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